yuccaol E

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

yuccaol E is a natural product found in Yucca schidigera with data available.

科学研究应用

Anti-Inflammatory Properties

Yuccaol E has demonstrated significant anti-inflammatory effects, which are crucial for treating chronic inflammatory diseases. Research indicates that compounds from the Yucca genus can inhibit the production of pro-inflammatory cytokines and enzymes.

- Mechanism of Action : this compound inhibits the expression of inducible nitric oxide synthase (iNOS) and reduces nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS). This action is mediated through the inhibition of the NF-κB pathway, which is pivotal in inflammatory responses .

- Case Study : In a study involving macrophage cell lines, this compound significantly reduced levels of interleukin-6 (IL-6) and IL-1β at concentrations as low as 100 μM, showcasing its potential in managing inflammatory conditions .

Antioxidant Activity

The antioxidant properties of this compound contribute to its therapeutic potential against oxidative stress-related diseases.

- Research Findings : Comparative studies have shown that extracts containing this compound exhibit higher radical scavenging activity than standard antioxidants like butylated hydroxytoluene (BHT). In assays measuring antioxidant capacity, this compound and related compounds effectively inhibited lipid peroxidation .

- Data Table :

| Compound | Assay Type | Activity Level |

|---|---|---|

| This compound | β-Carotene-Linoleic Acid Assay | High |

| Resveratrol | ABTS Radical Scavenging Assay | Moderate |

| Quercetin | DPPH Assay | Low |

Neuroprotective Effects

This compound shows promise in neuroprotection, particularly in models simulating neurodegenerative diseases.

- Study Overview : In zebrafish models induced with scopolamine to mimic memory deficits, treatment with this compound resulted in improved cognitive function. The compound's ability to inhibit acetylcholinesterase (AChE) suggests its potential role in enhancing cholinergic signaling .

- Comparative Analysis :

| Compound | IC50 Value (μM) | Target Enzyme |

|---|---|---|

| This compound | 12.5 | Acetylcholinesterase |

| Galantamine | 18.5 | Acetylcholinesterase |

Agricultural Applications

In agriculture, Yucca extracts are utilized as biopesticides and growth stimulants.

- Benefits : Studies have shown that yucca extracts can enhance plant growth and reduce the incidence of pests and diseases. The saponins present in yucca products act as natural surfactants and can improve nutrient absorption in plants .

- Field Trials : In trials conducted on crops such as tomatoes and peppers, application of yucca extracts resulted in a 20% increase in yield compared to untreated controls. Additionally, these extracts were effective against nematode infestations .

属性

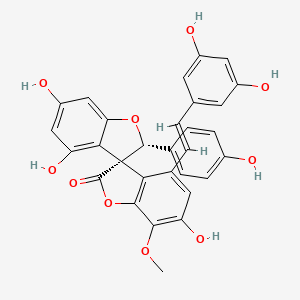

分子式 |

C30H22O10 |

|---|---|

分子量 |

542.5 g/mol |

IUPAC 名称 |

(2'R,3R)-4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-4',6,6'-trihydroxy-2'-(4-hydroxyphenyl)-7-methoxyspiro[1-benzofuran-3,3'-2H-1-benzofuran]-2-one |

InChI |

InChI=1S/C30H22O10/c1-38-26-22(36)10-16(3-2-14-8-18(32)11-19(33)9-14)24-27(26)40-29(37)30(24)25-21(35)12-20(34)13-23(25)39-28(30)15-4-6-17(31)7-5-15/h2-13,28,31-36H,1H3/b3-2+/t28-,30-/m1/s1 |

InChI 键 |

AXXVTNVJZLPKHY-BGGPHIJQSA-N |

手性 SMILES |

COC1=C(C=C(C2=C1OC(=O)[C@]23[C@H](OC4=CC(=CC(=C34)O)O)C5=CC=C(C=C5)O)/C=C/C6=CC(=CC(=C6)O)O)O |

规范 SMILES |

COC1=C(C=C(C2=C1OC(=O)C23C(OC4=CC(=CC(=C34)O)O)C5=CC=C(C=C5)O)C=CC6=CC(=CC(=C6)O)O)O |

同义词 |

yuccaol E |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。